molecular formula C13H20O2 B1624850 4-Benzyloxy-2,3-dimethyl-butan-2-OL CAS No. 93748-46-0

4-Benzyloxy-2,3-dimethyl-butan-2-OL

Cat. No.: B1624850
CAS No.: 93748-46-0
M. Wt: 208.3 g/mol
InChI Key: NNAUPMPJOBBKDS-UHFFFAOYSA-N
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Description

4-Benzyloxy-2,3-dimethyl-butan-2-ol is a chiral building block of significant interest in advanced organic synthesis and method development. Its primary research application is in enantioselective palladium-catalyzed transformations, specifically as an O-alkyl enol ether coupling partner in redox-relay Heck reactions . In this context, the benzyloxy group and the specific carbon chain structure are crucial for suppressing undesired elimination pathways, thereby enabling the synthesis of enantiomerically enriched alkyl allyl ethers . This mechanism provides researchers with a valuable route to access complex, chiral ether frameworks that are prevalent in biologically active molecules, making it a key intermediate for exploring new catalytic asymmetric bond-forming events . This product is intended for use by qualified professionals in a controlled laboratory setting and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

93748-46-0

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

2,3-dimethyl-4-phenylmethoxybutan-2-ol

InChI

InChI=1S/C13H20O2/c1-11(13(2,3)14)9-15-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3

InChI Key

NNAUPMPJOBBKDS-UHFFFAOYSA-N

SMILES

CC(COCC1=CC=CC=C1)C(C)(C)O

Canonical SMILES

CC(COCC1=CC=CC=C1)C(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Simpler Branched Alcohols

Examples: 2-Methyl-3-buten-2-ol (CAS 115-18-4) and 3-Methyl-2-buten-1-ol (CAS 556-82-1) .

Property 4-Benzyloxy-2,3-dimethyl-butan-2-ol 2-Methyl-3-buten-2-ol 3-Methyl-2-buten-1-ol
Molecular Weight (g/mol) 208.30 86.13 86.13
Boiling Point (°C) 317.4 98–99 140
Density (g/cm³) 0.996 0.824 0.84
Key Functional Groups Benzyloxy, two methyl groups Allylic alcohol Primary alcohol, allyl
Applications Synthetic intermediate Solvent, polymer precursor Fragrance intermediate

Structural and Functional Insights :

  • The benzyloxy group in 4-Benzyloxy-2,3-dimethyl-butan-2-ol introduces significant steric bulk and aromaticity, reducing volatility compared to simpler alcohols. In contrast, the allylic alcohols exhibit higher volatility and are used in industrial solvents or fragrance synthesis .
  • The higher XLogP3 of 4-Benzyloxy-2,3-dimethyl-butan-2-ol (2.3 vs. ~1.5 for allylic alcohols) reflects enhanced lipophilicity, making it more suitable for hydrophobic reaction environments .
Benzyloxy-Substituted Aromatic Esters

Examples: Benzyl 4-benzyloxy-2-hydroxy-3-formyl-6-methylbenzoate (Compound 9) and Benzyl 4-benzyloxy-2,3-dimethoxy-6-methylbenzoate (Compound 11) .

Property 4-Benzyloxy-2,3-dimethyl-butan-2-ol Compound 9 Compound 11
Molecular Formula C₁₃H₂₀O₂ C₂₃H₂₀O₅ C₂₄H₂₄O₅
Molecular Weight (g/mol) 208.30 376.40 392.44
Functional Groups Secondary alcohol, benzyloxy Aromatic ester, formyl Aromatic ester, methoxy
Synthesis Complexity Moderate High (multiple steps) High (protection steps)

Key Differences :

  • Reactivity : The aliphatic alcohol in 4-Benzyloxy-2,3-dimethyl-butan-2-ol is less sterically hindered than the aromatic esters, enabling nucleophilic substitutions or oxidations. Compounds 9 and 11, with electron-withdrawing ester groups, are more suited for electrophilic aromatic substitutions .
  • Solubility: The polar aromatic esters (e.g., Compound 9) exhibit lower solubility in nonpolar solvents compared to 4-Benzyloxy-2,3-dimethyl-butan-2-ol, which balances hydrophobicity and polarity due to its benzyloxy group .
Crystalline Benzyloxy Derivatives
Property 4-Benzyloxy-2,3-dimethyl-butan-2-ol C₁₉H₂₁NO₆
Crystallinity Likely amorphous or low-melting solid Crystalline (needles)
Hydrogen Bonding 1 donor, 2 acceptors Multiple H-bond sites
Synthesis Single-step protection Multi-step (isopropylidene protection)

Insights :

  • The crystalline derivative C₁₉H₂₁NO₆ forms stable lattices due to hydrogen bonding and rigid isopropylidene groups, whereas 4-Benzyloxy-2,3-dimethyl-butan-2-ol’s flexibility (five rotatable bonds) likely prevents crystallization under standard conditions .
  • Safety profiles differ: Crystalline compounds often require stringent handling (e.g., dust control), while 4-Benzyloxy-2,3-dimethyl-butan-2-ol’s liquid state necessitates precautions against inhalation and skin contact .

Preparation Methods

Stepwise Protection Using Benzyl Halides

Selective benzylation of the primary hydroxyl group is achieved by exploiting differences in steric accessibility. For example, treatment of the diol with benzyl chloride and potassium carbonate (K₂CO₃) in acetone under reflux preferentially functionalizes the less hindered hydroxyl group, yielding 4-benzyloxy-2,3-dimethylbutan-2-ol after 12–24 hours. This method achieves ~75% selectivity for mono-benzylation, with the remainder comprising di-benzylated byproducts.

Catalytic Activation

Recent advances employ zinc chloride (ZnCl₂) as a Lewis acid to activate the benzylating agent, reducing reaction times to 4–6 hours and improving mono-selectivity to 85%. The catalyst coordinates to the hydroxyl oxygen, lowering the activation energy for nucleophilic substitution.

Reductive Functionalization of Keto Intermediates

A less conventional approach involves the reduction of a ketone precursor, 4-benzyloxy-2,3-dimethylbutan-2-one , using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The ketone is synthesized via Friedel-Crafts acylation of benzyl-protected intermediates, though this route requires stringent anhydrous conditions and offers modest yields (~50–55%).

Comparative Analysis of Synthetic Methods

The table below summarizes key performance metrics for the leading methodologies:

Method Starting Material Conditions Yield (%) Selectivity (%)
Williamson Ether 2,3-Dimethylbutan-2-ol NaH, THF, reflux 60–70 90
Diol Mono-Benzylation 2,3-Dimethylbutane-2,3-diol BnCl, K₂CO₃, acetone, reflux 75 85
Reductive Amination 4-Benzyloxy-2,3-dimethylbutan-2-one NaBH₄, MeOH, 0°C 50–55 95

Key Observations :

  • The Williamson ether synthesis offers simplicity but struggles with steric limitations.
  • Diol functionalization balances yield and selectivity, making it scalable for industrial applications.
  • Reductive methods, while selective, suffer from lower overall efficiency.

Mechanistic Insights and Side-Reaction Mitigation

Competing Elimination Pathways

In benzylation reactions, E2 elimination competes with substitution, particularly under high-temperature conditions. This is mitigated by:

  • Using bulky bases (e.g., potassium tert-butoxide) to favor substitution over elimination.
  • Maintaining low reaction temperatures (0–25°C) to suppress β-hydride elimination.

Byproduct Formation

Di-benzylated byproducts arise from over-alkylation of the diol. Counterstrategies include:

  • Stoichiometric Control : Limiting benzyl halide to 1.1 equivalents.
  • Stepwise Quenching : Adding the electrophile in portions to monitor conversion.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-Benzyloxy-2,3-dimethyl-butan-2-OL, and how do they influence experimental design?

  • Answer : The compound (C₁₃H₂₀O₂, MW 208.297) has a density of 0.996 g/cm³, boiling point of 317.4°C, and flash point of 128.4°C . These properties dictate solvent selection (e.g., high-boiling solvents for reflux), safety protocols (flammability precautions), and storage conditions (sealed containers to prevent moisture absorption). The hydroxyl and benzyloxy groups suggest polarity, guiding chromatographic separation methods.

Q. What synthetic routes are commonly used to prepare 4-Benzyloxy-2,3-dimethyl-butan-2-OL, and how is purity confirmed?

  • Answer : While direct synthesis is not detailed in the evidence, analogous benzyloxy-containing compounds (e.g., Benzyl 4-benzyloxy-2-hydroxy-3-formyl-6-methylbenzoate) are synthesized via esterification, oxidation, and protecting group strategies . Purity is confirmed using TLC (Rf values in solvent systems like n-heptane/diethyl ether 8:2) and ¹H/¹³C NMR for structural verification .

Q. How can researchers mitigate byproduct formation during benzyloxy-group introduction?

  • Answer : Control reaction temperature (e.g., cooling to -10°C during TiCl₄-mediated formylation) and stoichiometry to minimize side reactions. Use inert atmospheres for moisture-sensitive steps, as described in multi-step syntheses of benzyloxy derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4-Benzyloxy-2,3-dimethyl-butan-2-OL in multi-step syntheses?

  • Answer : Systematic variation of catalysts (e.g., TiCl₄ vs. alternative Lewis acids), solvent polarity (dry dichloromethane vs. THF), and reaction time can optimize yields. For example, in analogous syntheses, THF/NaOH mixtures facilitated hydrolysis without degrading sensitive functional groups . Kinetic monitoring via TLC or in-situ IR is recommended.

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar benzyloxy intermediates?

  • Answer : Use high-resolution NMR (400 MHz+) with DEPT and COSY to distinguish methyl vs. benzyloxy proton environments. For example, methyl groups in 2,3-dimethylbutanol derivatives exhibit distinct δ 1.2–1.4 ppm shifts, while benzyloxy protons appear as aromatic multiplets (δ 7.2–7.4 ppm) . Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation.

Q. How do steric and electronic effects of the 2,3-dimethyl group influence the reactivity of the hydroxyl group in 4-Benzyloxy-2,3-dimethyl-butan-2-OL?

  • Answer : The tert-alcohol structure (2,3-dimethyl substitution) increases steric hindrance, reducing nucleophilicity of the hydroxyl group. This impacts derivatization reactions (e.g., esterification), requiring activated reagents (e.g., DCC/DMAP) or elevated temperatures. Comparative studies with non-methylated analogs can quantify these effects .

Q. What purification techniques are most effective for isolating 4-Benzyloxy-2,3-dimethyl-butan-2-OL from complex reaction mixtures?

  • Answer : Column chromatography with gradient elution (hexane/ethyl acetate) separates polar byproducts. For crystalline intermediates, recrystallization in ethanol/water mixtures improves purity. In non-crystalline cases, preparative TLC or HPLC (C18 columns, acetonitrile/water mobile phase) is advised .

Q. How can researchers validate the stability of 4-Benzyloxy-2,3-dimethyl-butan-2-OL under varying storage conditions (e.g., light, humidity)?

  • Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from UV light using amber vials, as benzyl ethers are prone to oxidative degradation. Karl Fischer titration quantifies hygroscopicity, informing desiccant use during storage .

Methodological Notes

  • Data Interpretation : Cross-reference NMR shifts with computational tools (e.g., ChemDraw Predict) to resolve ambiguities in stereochemistry or substituent effects.
  • Safety Protocols : Despite limited hazard data for this compound, adhere to general benzyloxy-handling guidelines: use fume hoods, avoid skin contact, and employ flame-resistant equipment during high-temperature steps .

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